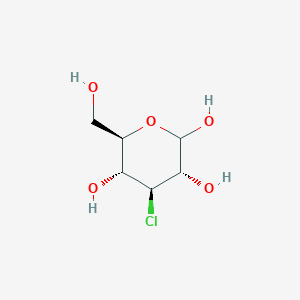

3-Chloro-3-deoxy-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-3-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-3-deoxy-D-glucopyranose is primarily utilized in medicinal chemistry for its potential as an antimetabolite. Its structural similarity to glucose allows it to interfere with glucose metabolism in cells, which can be leveraged for therapeutic purposes:

- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation by mimicking glucose and disrupting glycolytic pathways. This mechanism is particularly relevant for tumors that exhibit high glucose uptake, such as breast cancer .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties by inhibiting viral glycoprotein synthesis, which is crucial for viral replication .

Glycobiology

In glycobiology, this compound serves as a valuable tool for studying glycoproteins and their interactions:

- Glycoprotein Analysis : The compound is used in mass spectrometry to analyze glycoprotein microheterogeneity. By incorporating this analog into glycoproteins, researchers can assess how modifications affect the stability and function of these biomolecules .

Membrane Transport Studies

The compound is also significant in studying the transport mechanisms across biological membranes:

- Transport Mechanism Investigation : Research indicates that this compound can be utilized to study the effects of substituents on the transport of molecules across membranes. This application helps elucidate the factors influencing cellular uptake and permeability .

Synthesis of Other Compounds

The synthesis of this compound can serve as a precursor for developing other chemical entities:

- Synthetic Pathways : The compound's synthesis involves several chemical reactions that can be adapted to create other derivatives with varied biological activities, expanding its utility in drug development .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antiviral properties; disrupts glucose metabolism. |

| Glycobiology | Analyzes glycoprotein microheterogeneity; assesses modification effects. |

| Membrane Transport | Studies transport mechanisms across membranes; evaluates cellular uptake. |

| Synthesis | Precursor for developing other chemical entities with biological activity. |

Table 2: Case Studies

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Anticancer Activity of Glucose Analogues | Medicinal Chemistry | Inhibition of breast cancer cell proliferation observed. |

| Glycoprotein Microheterogeneity Analysis | Glycobiology | Enhanced understanding of glycosylation effects on function. |

| Transport Mechanisms in Cellular Uptake | Membrane Transport | Identified key substituent effects on membrane permeability. |

Eigenschaften

Molekularformel |

C6H11ClO5 |

|---|---|

Molekulargewicht |

198.6 g/mol |

IUPAC-Name |

(3S,4S,5R,6R)-4-chloro-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H11ClO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

CRJLKIILIKSPDH-CBPJZXOFSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)Cl)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)Cl)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.